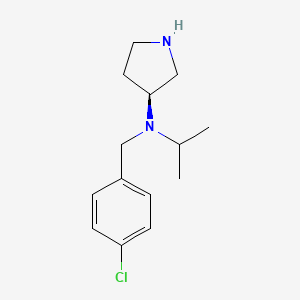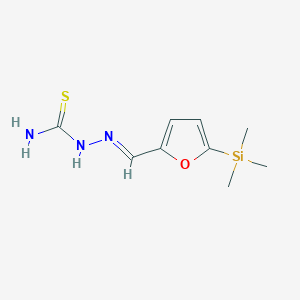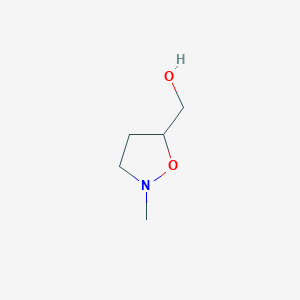
(2-Methyl-1,2-oxazolidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylisoxazolidin-5-yl)methanol is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylisoxazolidin-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound, followed by reduction. The reaction conditions often require a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for (2-Methylisoxazolidin-5-yl)methanol are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylisoxazolidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-Methylisoxazolidin-5-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
Medicinally, (2-Methylisoxazolidin-5-yl)methanol and its derivatives are explored for their potential therapeutic effects. They are investigated for antiviral, antibacterial, and anticancer properties.
Industry
Industrially, this compound is used in the synthesis of polymers and other materials. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Methylisoxazolidin-5-yl)methanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include those related to cellular metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Isoxazolidine: A similar compound with a five-membered ring containing nitrogen and oxygen.
Isoxazole: Another related compound, but with a different ring structure.
Oxazolidine: Similar in structure but with different substituents.
Uniqueness
What sets (2-Methylisoxazolidin-5-yl)methanol apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it particularly versatile in synthetic applications.
Properties
CAS No. |
167393-03-5 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(2-methyl-1,2-oxazolidin-5-yl)methanol |
InChI |
InChI=1S/C5H11NO2/c1-6-3-2-5(4-7)8-6/h5,7H,2-4H2,1H3 |
InChI Key |
VHUJAVUZMMXFLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


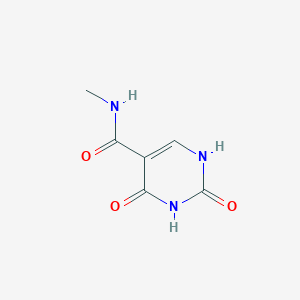
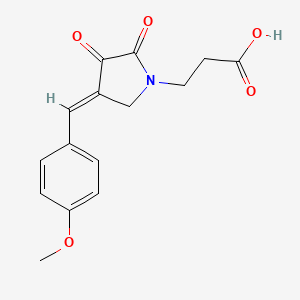
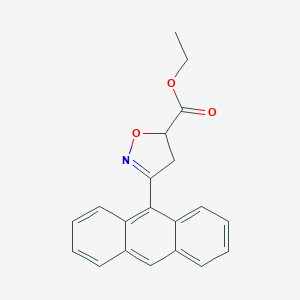
![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
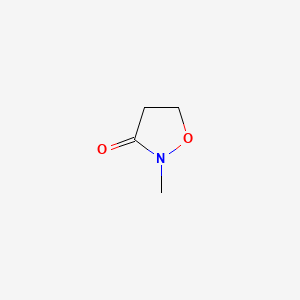
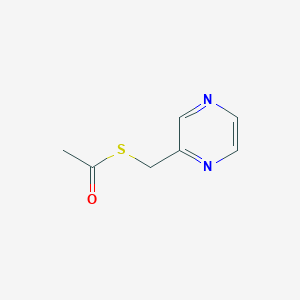
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)
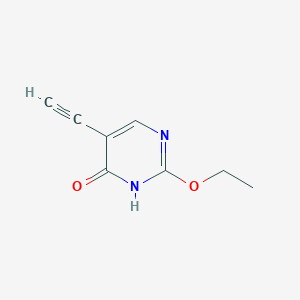
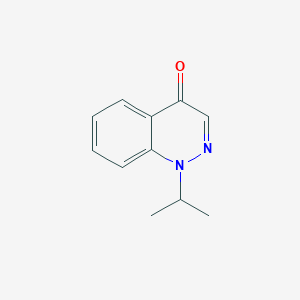
![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
